REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1>O>[N:15]1[CH:16]=[CH:17][CH:18]=[N:19][C:14]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
465 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
External cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature in the 50°-65° range
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool to 35° over a 2 hour period
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
removing 1,4-dipyrimidinylpiperazine
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with 350 mL portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 62 g (82%) of an oily solid which
|
Type
|
DISTILLATION
|
Details
|
can be purified by distillation (b.p. 118°-120°/2 Torr.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1>O>[N:15]1[CH:16]=[CH:17][CH:18]=[N:19][C:14]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
465 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
External cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature in the 50°-65° range
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool to 35° over a 2 hour period
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
removing 1,4-dipyrimidinylpiperazine
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with 350 mL portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 62 g (82%) of an oily solid which
|
Type
|
DISTILLATION
|
Details
|
can be purified by distillation (b.p. 118°-120°/2 Torr.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |